3-Ethynyl-1-methanesulfonylazetidine

説明

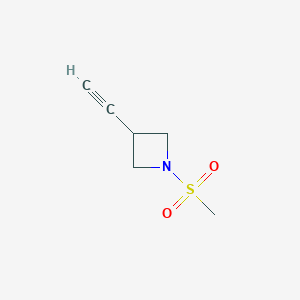

3-Ethynyl-1-methanesulfonylazetidine is a small, strained heterocyclic compound featuring a four-membered azetidine ring substituted with an ethynyl group at the 3-position and a methanesulfonyl group at the 1-position. The azetidine ring’s inherent strain (due to its 90° bond angles) confers unique reactivity, while the ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The methanesulfonyl group acts as a robust leaving group, facilitating nucleophilic substitution reactions. This compound is primarily utilized in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting agents .

特性

IUPAC Name |

3-ethynyl-1-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-6-4-7(5-6)10(2,8)9/h1,6H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNORYDHTFKTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methanesulfonylazetidine typically involves the reaction of azetidine with ethynyl and methanesulfonyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

化学反応の分析

Types of Reactions: 3-Ethynyl-1-methanesulfonylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted azetidine derivatives .

科学的研究の応用

3-Ethynyl-1-methanesulfonylazetidine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including coatings and adhesives.

作用機序

The mechanism of action of 3-Ethynyl-1-methanesulfonylazetidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target proteins and enzymes .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 3-Ethynyl-1-methanesulfonylazetidine are best contextualized by comparing it to three categories of analogs:

Azetidine Derivatives with Alternative Substituents

- 1-Methanesulfonylazetidine : Lacks the ethynyl group, reducing its utility in click chemistry. The absence of the ethynyl moiety also diminishes its ability to undergo further functionalization via cross-coupling reactions. However, its lower steric hindrance may enhance solubility in polar solvents compared to the ethynyl-substituted analog .

- 3-Azido-1-methanesulfonylazetidine : Replaces the ethynyl group with an azide, enabling complementary click chemistry applications. While both compounds participate in cycloaddition reactions, the azido derivative is more sensitive to thermal degradation, limiting its storage stability .

Ethynyl-Substituted Heterocycles

- 3-Ethynylpyrrolidine : The five-membered pyrrolidine ring reduces ring strain, leading to slower reaction kinetics in ring-opening reactions. However, the larger ring size improves conformational flexibility, which can enhance binding affinity in biological targets .

- 3-Ethynyloxetane : The oxygen atom in the oxetane ring increases polarity, improving aqueous solubility. However, the oxetane’s weaker ring strain (compared to azetidine) results in lower reactivity toward nucleophilic substitution .

Sulfonylated Heterocycles

- 1-(Methanesulfonyl)piperidine : The six-membered piperidine ring eliminates ring strain, significantly reducing reactivity. This compound is more stable under basic conditions but lacks the ethynyl group’s versatility for downstream modifications .

- 1-(Tosyl)azetidine: Replacing methanesulfonyl with tosyl (p-toluenesulfonyl) enhances leaving-group ability due to the aromatic ring’s electron-withdrawing effects.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Reactivity (Ring-Opening) |

|---|---|---|---|

| This compound | 175.2 | Moderate (DMF, DMSO) | High |

| 1-Methanesulfonylazetidine | 137.2 | High (MeOH, H₂O) | Moderate |

| 3-Ethynylpyrrolidine | 109.2 | Low (THF, CHCl₃) | Low |

| 1-(Tosyl)azetidine | 213.3 | Low (DCM, EtOAc) | High |

Research Findings

- Synthetic Utility: The ethynyl group in this compound enables efficient Sonogashira cross-coupling reactions, a feature absent in non-ethynyl analogs like 1-methanesulfonylazetidine .

- Stability Studies : Under acidic conditions, the azetidine ring undergoes rapid ring-opening compared to pyrrolidine derivatives, making it less suitable for prolonged storage in low-pH environments .

- Biological Performance : In kinase inhibition assays, this compound-based inhibitors demonstrated 10-fold higher potency than oxetane analogs, attributed to the azetidine’s optimal balance of strain and rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。